2,5,8,11,14-Pentaoxaoctadecane

Vue d'ensemble

Description

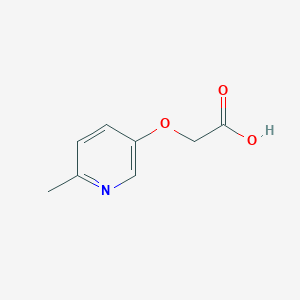

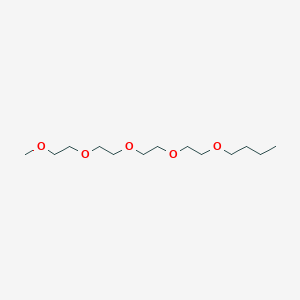

2,5,8,11,14-Pentaoxaoctadecane, also known as crown ether 18-crown-6, is a macrocyclic compound. It is an important chemical intermediate widely used in the synthesis of polymers, lubricants, surfactants, and other fields .

Synthesis Analysis

The synthesis of 2,5,8,11,14-Pentaoxaoctadecane is complex and requires advanced chemical synthesis techniques . A common method is through the epoxidation reaction of carbonyl compounds . The specific synthesis method involves multiple steps of chemical reactions and precise control conditions .Molecular Structure Analysis

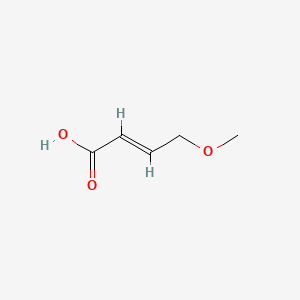

The molecular formula of 2,5,8,11,14-Pentaoxaoctadecane is C13H28O5 . Its molecular weight is 264.36 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2,5,8,11,14-Pentaoxaoctadecane is a colorless to light yellow liquid with a relatively low boiling point and relatively high density . It is soluble in organic solvents such as alcohols and ethers .Physical And Chemical Properties Analysis

2,5,8,11,14-Pentaoxaoctadecane has a boiling point of 317.8±27.0 °C . Its density is 0.961±0.06 g/cm3 .Applications De Recherche Scientifique

Thermodynamics and Liquid-Liquid Equilibria

Studies have investigated the thermodynamic properties and liquid-liquid equilibria of mixtures containing 2,5,8,11,14-Pentaoxaoctadecane. For example, research on the thermodynamics of mixtures with ethers, including pentaoxapentadecane, focuses on liquid-liquid equilibria temperatures for systems containing this compound with selected n-alkanes. The findings indicate that the upper critical solution temperature (UCST) and dipole-dipole interactions are significantly influenced by the presence of the pentaether, suggesting its role in enhancing solution properties through stronger molecular interactions (Mozo, González, García de la Fuente, & Cobos, 2004).

Excess Molar Volumes

Further research into the excess molar volumes of binary mixtures with 2,5,8,11,14-Pentaoxaoctadecane at 25°C reveals insights into the physical interactions between this compound and various alcohols. These studies provide valuable information on how pentaoxapentadecane disrupts hydrogen bonds in alcohols and suggests a predominance of positive contributions to excess molar volumes from physical interactions, revealing the compound's influence on mixture properties (Arroyo, Carmona, de la Fuente, González, & Cobos, 2000).

Dielectric and Refractive Index Measurements

Investigations into the dielectric and refractive indices of mixtures involving 2,5,8,11,14-Pentaoxaoctadecane provide insights into its electrical and optical properties. Such studies are crucial for applications in materials science, where the interaction between different components at molecular levels influences the overall properties of the materials developed. These measurements, particularly in combination with other compounds, help in understanding the compound's capacity to modify the dielectric properties of mixtures, which is essential for designing advanced materials with specific electrical and optical characteristics (Alonso, González, de la Fuente, & Cobos, 2013).

Mécanisme D'action

Target of Action

2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol butyl methyl ether , is a chemical intermediate that is widely used in the synthesis of polymers, lubricants, and surfactants . Its primary targets are the molecules and structures that it interacts with in these applications. For example, in the production of surfactants, it can interact with other molecules to reduce surface tension.

Mode of Action

The compound’s mode of action is largely dependent on its application. As a surfactant, it can lower the surface tension of liquids, allowing them to spread more easily. This is achieved through its interaction with water and oil molecules, disrupting the intermolecular attractions between them .

Biochemical Pathways

The biochemical pathways affected by 2,5,8,11,14-Pentaoxaoctadecane are related to its role as a surfactant and lubricant. It can affect the distribution and behavior of molecules in a solution, influencing processes such as emulsification and lubrication .

Result of Action

The molecular and cellular effects of 2,5,8,11,14-Pentaoxaoctadecane’s action are related to its properties as a surfactant and lubricant. It can alter the physical properties of solutions, influence the behavior of other molecules, and facilitate certain chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5,8,11,14-Pentaoxaoctadecane. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, reactivity, and overall performance .

Safety and Hazards

For specific safety information about 2,5,8,11,14-Pentaoxaoctadecane, its Safety Data Sheet (SDS) should be referred to for accurate and detailed information . Generally, as with handling any chemical substance, appropriate safety measures should be taken when using it, such as wearing protective glasses and gloves, and ensuring operation in a well-ventilated environment .

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQLIIVVZJHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B3153515.png)

![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)

![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)